molecular formula C40H79ClN14O8 B8143698 NLS (PKKKRKV) (hydrochloride)

NLS (PKKKRKV) (hydrochloride)

Cat. No.: B8143698
M. Wt: 919.6 g/mol
InChI Key: GJEMQFYSOAXAJS-XXZMQFNDSA-N
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Description

Nuclear Localization Signal (Pro-Lys-Lys-Lys-Arg-Lys-Val) (hydrochloride) is a peptide derived from the simian virus 40 large tumor antigen. This peptide sequence, Pro-Lys-Lys-Lys-Arg-Lys-Val, is known for its role in mediating the transport of proteins from the cytoplasm into the nucleus. The hydrochloride form enhances its solubility and stability, making it suitable for various research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nuclear Localization Signal (Pro-Lys-Lys-Lys-Arg-Lys-Val) (hydrochloride) involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for protecting the amino groups during synthesis. After the assembly of the peptide chain, the peptide is cleaved from the resin and purified using high-performance liquid chromatography .

Industrial Production Methods: In an industrial setting, the production of Nuclear Localization Signal (Pro-Lys-Lys-Lys-Arg-Lys-Val) (hydrochloride) follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The final product is then subjected to rigorous quality control measures, including mass spectrometry and amino acid analysis .

Chemical Reactions Analysis

Types of Reactions: Nuclear Localization Signal (Pro-Lys-Lys-Lys-Arg-Lys-Val) (hydrochloride) primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically participate in oxidation or reduction reactions due to the absence of reactive functional groups like thiols or aldehydes.

Common Reagents and Conditions:

Major Products: The primary product is the Nuclear Localization Signal (Pro-Lys-Lys-Lys-Arg-Lys-Val) (hydrochloride) peptide. By-products may include truncated peptides or peptides with incomplete deprotection, which are removed during purification .

Scientific Research Applications

Nuclear Localization Signal (Pro-Lys-Lys-Lys-Arg-Lys-Val) (hydrochloride) has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.

    Biology: Facilitates the study of nuclear transport mechanisms by tagging proteins with the Nuclear Localization Signal to observe their import into the nucleus.

    Medicine: Investigated for its potential in gene therapy to enhance the delivery of therapeutic proteins or nucleic acids into the nucleus.

    Industry: Utilized in the development of drug delivery systems that require targeted nuclear entry .

Mechanism of Action

The mechanism by which Nuclear Localization Signal (Pro-Lys-Lys-Lys-Arg-Lys-Val) (hydrochloride) exerts its effects involves binding to importin α, a protein that recognizes and transports Nuclear Localization Signal-tagged proteins through the nuclear pore complex into the nucleus. This process is essential for the proper functioning of eukaryotic cells, as it ensures that proteins synthesized in the cytoplasm reach their nuclear destinations .

Comparison with Similar Compounds

    Nuclear Localization Signal (Pro-Lys-Lys-Lys-Arg-Lys-Val) (trifluoroacetate): Another form of the same peptide with trifluoroacetate as the counterion.

    Nuclear Localization Signal (Pro-Lys-Lys-Lys-Arg-Lys-Val) (acetate): Similar peptide with acetate as the counterion.

Uniqueness: The hydrochloride form of Nuclear Localization Signal (Pro-Lys-Lys-Lys-Arg-Lys-Val) offers enhanced solubility and stability compared to other forms like trifluoroacetate or acetate. This makes it particularly suitable for applications requiring high solubility and stability, such as in vivo studies and industrial applications .

Properties

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylbutanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H78N14O8.ClH/c1-25(2)32(39(61)62)54-38(60)30(16-6-10-22-44)52-37(59)31(18-12-24-48-40(45)46)53-36(58)29(15-5-9-21-43)51-35(57)28(14-4-8-20-42)50-34(56)27(13-3-7-19-41)49-33(55)26-17-11-23-47-26;/h25-32,47H,3-24,41-44H2,1-2H3,(H,49,55)(H,50,56)(H,51,57)(H,52,59)(H,53,58)(H,54,60)(H,61,62)(H4,45,46,48);1H/t26-,27-,28-,29-,30-,31-,32-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEMQFYSOAXAJS-XXZMQFNDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H79ClN14O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

919.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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